8,8-dimethyl-3-nitro-7H-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-dimethyl-3-nitro-7H-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms and a nitro group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-3-nitro-7H-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine derivatives with suitable aldehydes or ketones, followed by nitration to introduce the nitro group. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to improve efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-3-nitro-7H-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted naphthyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
8,8-dimethyl-3-nitro-7H-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-3-nitro-7H-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with similar structural features but lacking the nitro and dimethyl groups.
1,8-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical properties.
Quinoline: A related heterocyclic compound with a single nitrogen atom, used in various pharmaceutical applications.
Uniqueness
8,8-dimethyl-3-nitro-7H-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a pharmacologically active compound, while the dimethyl groups provide steric hindrance, influencing its interaction with molecular targets.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
8,8-dimethyl-3-nitro-7H-1,6-naphthyridine |
InChI |
InChI=1S/C10H11N3O2/c1-10(2)6-11-4-7-3-8(13(14)15)5-12-9(7)10/h3-5H,6H2,1-2H3 |
InChI Key |
WJGTUKIRSVMIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=CC2=C1N=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.